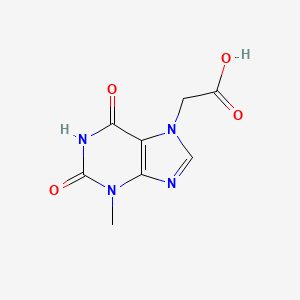
(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid is a chemical compound with the molecular formula C8H8N4O4 and a molecular weight of 224.17 g/mol . This compound is notable for its structure, which includes a purine ring system substituted with a methyl group and an acetic acid moiety. It is used primarily in proteomics research and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: The purine derivative undergoes methylation at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.
Oxidation: The methylated purine is then oxidized to introduce the keto groups at the 2 and 6 positions. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through a nucleophilic substitution reaction where the purine derivative reacts with chloroacetic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional keto groups or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Chloroacetic acid, bromoacetic acid, or other halogenated acetic acids in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of additional carboxylic acids or diketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acetic acid derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar purine structure with additional methyl groups.
Theobromine (3,7-Dimethylxanthine): Similar structure but with different methylation pattern.
Uric Acid (2,6,8-Trihydroxypurine): Similar purine core but with hydroxyl groups instead of keto groups.
Uniqueness
(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This gives it distinct chemical and biological properties compared to other purine derivatives.
Propriétés
IUPAC Name |
2-(3-methyl-2,6-dioxopurin-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-11-6-5(7(15)10-8(11)16)12(3-9-6)2-4(13)14/h3H,2H2,1H3,(H,13,14)(H,10,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGASXISVTOCAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
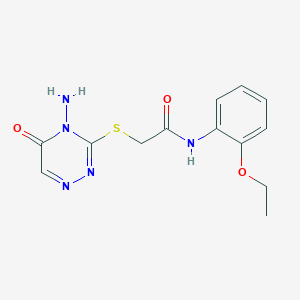
![2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2857328.png)
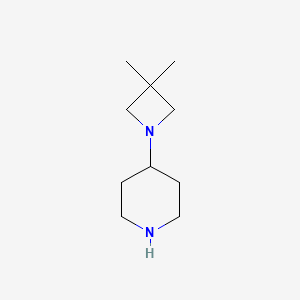

![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2857333.png)
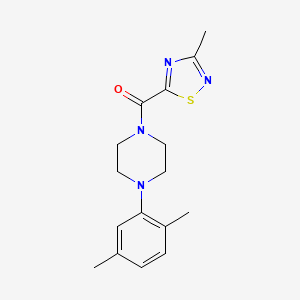
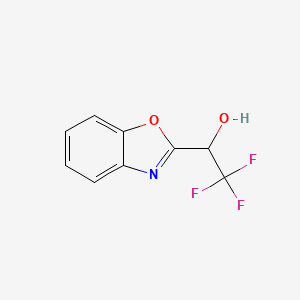
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2857340.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)

![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)
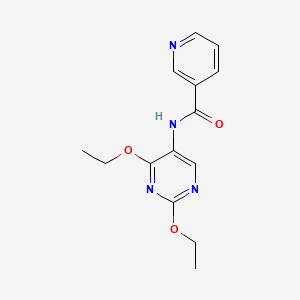
![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)
